molecular formula C25H27N7O5S3 B2895309 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309968-46-5

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2895309
CAS No.: 309968-46-5
M. Wt: 601.72
InChI Key: WBZOGUJBBHAZKA-UHFFFAOYSA-N
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Description

The target compound is a multifunctional molecule incorporating a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a sulfanyl-linked thiazol-2-yl carbamoylmethyl moiety at position 5, and a benzamide derivative at position 3 via a methylene bridge.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O5S3/c1-4-37-19-9-7-18(8-10-19)32-21(29-30-25(32)39-16-22(33)28-24-26-13-14-38-24)15-27-23(34)17-5-11-20(12-6-17)40(35,36)31(2)3/h5-14H,4,15-16H2,1-3H3,(H,27,34)(H,26,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZOGUJBBHAZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoyl Chloride

4-(Dimethylsulfamoyl)benzoyl chloride is synthesized via a two-step process:

  • Sulfonation : Treating benzoic acid with chlorosulfonic acid at 0–5°C yields 4-sulfobenzoic acid.
  • Amidation : Reacting 4-sulfobenzoic acid with dimethylamine in the presence of thionyl chloride generates the sulfamoyl derivative, followed by conversion to the acid chloride using oxalyl chloride.

Reaction Conditions :

Step Reagents Temperature Time Yield
1 ClSO₃H, H₂SO₄ 0–5°C 2 h 85%
2 (CH₃)₂NH, SOCl₂ RT 4 h 78%

Construction of the Triazole-Thioether Module

Triazole Ring Formation

The 4H-1,2,4-triazole scaffold is synthesized via cyclization of a thiosemicarbazide intermediate:

  • Thiosemicarbazide Preparation :
    • 4-Ethoxyphenyl isothiocyanate reacts with hydrazine hydrate to form 1-(4-ethoxyphenyl)thiosemicarbazide.
  • Cyclization :
    • Heating the thiosemicarbazide with acetic anhydride induces cyclization to 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole.

Optimized Conditions :

Parameter Value
Solvent Acetic anhydride
Temperature 120°C
Time 6 h
Yield 72%

Mercapto Group Functionalization

The mercapto (-SH) group on the triazole is alkylated with [(1,3-thiazol-2-yl)carbamoyl]methyl bromide under basic conditions:

  • Alkylation :
    • Triazole (1 eq), K₂CO₃ (2 eq), DMF, 50°C, 4 h.
    • Yields the thioether-linked intermediate (68% yield).

Final Amide Coupling

The benzamide core and triazole-thioether module are coupled via a nucleophilic acyl substitution:

  • Reaction Setup :
    • 4-(Dimethylsulfamoyl)benzoyl chloride (1.2 eq) and triazole-thioether amine (1 eq) in dichloromethane.
    • Triethylamine (3 eq) as a base, 0°C to RT, 12 h.
  • Purification :
    • Column chromatography (SiO₂, ethyl acetate/hexane) yields the final compound (65% yield).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 7.45 (d, J = 8.4 Hz, 2H, benzamide-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₆H₂₈N₇O₅S₂ [M+H]⁺: 606.1589; found: 606.1592.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-pending method employs bis(tri-t-butylphosphine)palladium(0) to couple pre-formed triazole and benzamide fragments:

Advantage Disadvantage
Higher regioselectivity (98:2) Requires inert atmosphere
Shorter reaction time (2 h) High catalyst cost

Industrial-Scale Considerations

Solvent-Free Cyclization

Eliminating DMF reduces environmental impact:

  • Conditions : Neat reaction at 130°C, 8 h, 70% yield.

Continuous Flow Synthesis

Microreactor technology enhances reproducibility:

  • Throughput : 1.2 kg/day with 95% purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The benzamide core and the triazole and thiazole rings allow it to form stable complexes with these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity is compared to analogs in Table 1, highlighting key substituents and bioactivity-relevant features.

Table 1: Structural Comparison with Analogs

Compound Name / ID Core Structure Key Substituents Bioactivity Insights Reference
Target Compound 1,2,4-Triazole 4-(4-Ethoxyphenyl), 5-(thiazol-2-yl carbamoylmethyl sulfanyl), dimethylsulfamoyl Hypothesized enzyme inhibition
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Acetylpyridinyl, benzamide Cytotoxic activity
2-Methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1,2,4-Triazole Methoxybenzamide, toluidinoethyl sulfanyl Antimicrobial potential
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Benzamide-Thiazole hybrid Diethylsulfamoyl, 4-nitrophenyl Enzyme inhibition (CA)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole Isoxazolyl, benzamide Not reported

Key Differences in Reactivity and Stability

  • Sulfamoyl vs. Sulfonyl Groups : The dimethylsulfamoyl group in the target compound differs from the diethylsulfamoyl group in compound and sulfonamide derivatives in . The dimethyl variant may exhibit enhanced lipophilicity, affecting membrane permeability .
  • Triazole vs.
  • Ethoxyphenyl vs. Nitrophenyl Substituents : The 4-ethoxyphenyl group in the target compound may reduce steric hindrance compared to bulkier 4-nitrophenyl groups in , improving solubility and target engagement.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethylsulfamoyl group : This moiety is known for its ability to enhance solubility and bioavailability.
  • Triazole ring : Commonly associated with antifungal and antimicrobial activities.
  • Thiazole derivative : Often linked to various biological activities, including anticancer properties.

The molecular formula is C22H26N4O3SC_{22}H_{26}N_4O_3S, and its molecular weight is approximately 446.54 g/mol.

Antimicrobial Properties

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives containing the triazole ring have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes critical for pathogen survival.

Anticancer Activity

Research has demonstrated that certain thiazole-based compounds possess cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression. For example, studies utilizing MTT assays have shown that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases, leading to increased apoptosis.
  • Oxidative Stress Induction : By increasing ROS levels, the compound may trigger oxidative stress responses in target cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with a similar structure to 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-... exhibited minimum inhibitory concentrations (MIC) below 10 μM, suggesting potent antimicrobial properties .

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on anticancer properties, several thiazole-containing compounds were tested against human breast cancer cell lines. The results showed that these compounds induced significant cytotoxicity at concentrations ranging from 3.125 to 200 μg/mL. The mechanism was linked to mitochondrial dysfunction and increased apoptosis markers .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus, C. albicansMIC < 10 μM
AnticancerHuman breast cancer cellsInduced apoptosis, cytotoxicity
Enzyme InhibitionVarious metabolic enzymesDisruption of metabolic pathways

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureBiological Activity
DimethylsulfamoylEnhanced solubility
Triazole ringAntifungal properties
Thiazole derivativeCytotoxic effects in cancer cells

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and coupling of functional groups. Critical steps include:

  • Coupling reactions : Attachment of the thiazole-carbamoyl moiety to the triazole core via sulfanyl linkages .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .
  • Temperature control : Reactions often require inert atmospheres and temperatures between 60–80°C to minimize side products . Methodological optimization using Design of Experiments (DOE) is recommended to systematically vary parameters (e.g., time, catalyst concentration) .

Q. Which functional groups dominate the compound’s reactivity, and how do they contribute to biological interactions?

Key functional groups include:

  • 1,3-Thiazole and 1,2,4-triazole rings : Provide π-π stacking and hydrogen-bonding capabilities for target binding .
  • Sulfonamide group : Enhances solubility and mimics endogenous substrates in enzyme inhibition .
  • Ethoxyphenyl moiety : Influences lipophilicity and membrane permeability . These groups collectively enable interactions with enzymes (e.g., kinases) or receptors, as seen in structurally similar compounds .

Q. What in vitro biological screening approaches are suitable for initial activity assessment?

Standard assays include:

  • Enzyme inhibition : Kinase or protease assays to evaluate IC₅₀ values .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical for validation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing impurities?

Advanced strategies include:

  • Catalyst screening : Palladium or copper catalysts for coupling steps .
  • Purification techniques : Gradient HPLC or recrystallization to isolate intermediates .
  • In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress . Contradictions in yield reports (e.g., 40–75% in similar syntheses) suggest solvent purity and drying conditions as critical variables .

Q. How can contradictions in spectral data (e.g., NMR, IR) during characterization be resolved?

Contradictions arise from tautomerism (e.g., triazole-thione ↔ thiol forms) or solvent effects. Solutions include:

  • Multi-technique validation : X-ray crystallography for unambiguous structure confirmation .
  • Computational modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid peak overlap in ¹H-NMR .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Analog synthesis : Modifying substituents (e.g., replacing ethoxy with methoxy) to assess activity changes .
  • Molecular docking : Simulations with target proteins (e.g., COX-2 or EGFR kinase) to identify key binding residues .
  • Pharmacophore mapping : Highlighting essential groups (e.g., sulfonamide for hydrogen bonding) .
Substituent ModificationObserved Activity Change (vs. Parent Compound)Reference
Ethoxy → Methoxy (phenyl)Reduced cytotoxicity (IC₅₀ ↑ 30%)
Thiazole → OxadiazoleEnhanced antimicrobial activity (MIC ↓ 2×)

Q. How can enzyme interaction mechanisms be studied at the molecular level?

Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray crystallography : Resolve binding conformations in enzyme-inhibitor complexes . Discrepancies in inhibition data (e.g., IC₅₀ variability) may stem from assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies assess stability under physiological conditions (e.g., plasma, buffer)?

Methodologies include:

  • Forced degradation studies : Expose to pH 1–13, UV light, or oxidizing agents .
  • Plasma stability assays : Incubate with human plasma and analyze via LC-MS for metabolite identification .
  • Simulated gastric fluid : Evaluate oral bioavailability potential . Half-life (t½) and degradation pathways should be compared to structurally related sulfonamides .

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